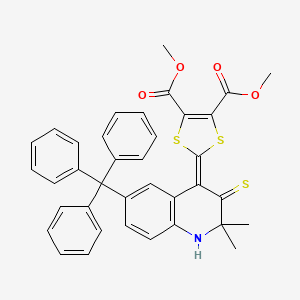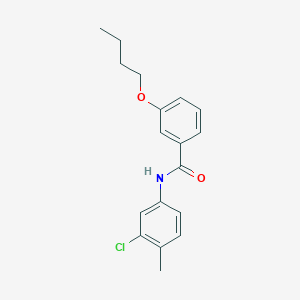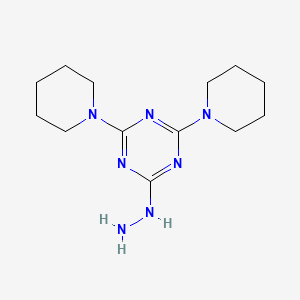![molecular formula C17H22N4O3 B4934554 2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as DPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学研究应用
DPPE has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, DPPE has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In pharmacology, DPPE has been used as a tool compound to study the mechanism of action of various drugs. In drug discovery, DPPE has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
作用机制
DPPE exerts its effects by binding to certain receptors in the brain and other tissues. One of the main targets of DPPE is the NMDA receptor, which is involved in synaptic plasticity and learning and memory. DPPE has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, with higher doses leading to greater inhibition of receptor activity. DPPE also binds to other receptors, such as the serotonin and dopamine receptors, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPPE can inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that DPPE can modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in mood regulation and reward processing.
实验室实验的优点和局限性
DPPE has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. DPPE can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective tool compound for scientific research. However, DPPE also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on DPPE, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential therapeutic applications in various disease states, and the exploration of its role in learning and memory. Additionally, further studies are needed to fully elucidate the mechanism of action of DPPE and its effects on various neurotransmitter systems. Overall, DPPE represents a promising tool compound for scientific research with potential applications in a variety of fields.
合成方法
DPPE can be synthesized using a multistep process that involves the reaction of 2,6-dimethoxyphenol with 4-(2-pyrimidinyl)-1-piperazine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield DPPE. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
属性
IUPAC Name |
2,6-dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-10-13(11-15(24-2)16(14)22)12-20-6-8-21(9-7-20)17-18-4-3-5-19-17/h3-5,10-11,22H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKKDJQMLXWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)

![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B4934500.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B4934512.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)
![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)

![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)
![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4934551.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4934558.png)
